molecular formula C11H13NO2 B1603055 2-Isopropoxy-4-methoxybenzonitrile CAS No. 548472-47-5

2-Isopropoxy-4-methoxybenzonitrile

Cat. No.: B1603055
CAS No.: 548472-47-5
M. Wt: 191.23 g/mol
InChI Key: OFPIIINJIJFELA-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzonitrile, featuring both isopropoxy and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Isopropoxy-4-methoxybenzonitrile involves the reaction of 2-hydroxy-4-methoxybenzonitrile with 2-iodopropane in the presence of a base such as cesium carbonate. The reaction is typically carried out in acetone as a solvent and heated at reflux for several hours. The product is then extracted using diethyl ether and purified by chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cesium Carbonate: Used as a base in the synthesis.

    2-Iodopropane: Alkylating agent for introducing the isopropoxy group.

    Palladium Catalysts: Employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Isopropoxy-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Isopropoxy-4-methoxybenzonitrile in its applications involves its ability to participate in various chemical reactions. The isopropoxy and methoxy groups can influence the reactivity of the aromatic ring, making it a useful intermediate in organic synthesis. The nitrile group can also participate in reactions, providing a handle for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.

    4-Isopropoxybenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

Uniqueness

2-Isopropoxy-4-methoxybenzonitrile is unique due to the presence of both isopropoxy and methoxy groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions. This makes it a valuable compound in organic synthesis and potential pharmaceutical applications .

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIIINJIJFELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627784
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548472-47-5
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-methoxy-benzonitrile (16.4 g, 134.1 mmol) in ethanol were added potassium carbonate (37.07 g, 268.2 mmol) and 2-iodopropane (40.16 mL, 402.3 mmol). The reaction mixture was heated at gentle reflux for 3.5 h. The solvent was removed to afford a brown paste. It was then taken in diethyl ether (300 mL) and water (200 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 12% ethyl acetate in hexanes yielded 2-isopropoxy-4-methoxy-benzonitrile as a pale-yellow oil (11.8 g, 56%).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
37.07 g
Type
reactant
Reaction Step One
Quantity
40.16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cesium carbonate (51.5 g, 158 mmol) was added to a solution of 2-hydroxy-4-methoxybenzonitrile (11.8 g, 79 mmol) in acetone (100 mL). 2-Iodopropane (12.5 mL, 125 mmol) was added. The mixture was heated at reflux for 3 h. Water was added and the mixture was extracted with diethyl ether (4×100 mL). The combined organic extracts were washed with diluted ammonium hydroxide, brine and dried (MgSO4). Evaporation of the solvents and chromatography of the residue over silica gel using 5% diethyl ether in hexanes gave 2-isopropoxy-4-methoxybenzonitrile (13.2 g, 87%).
Name
Cesium carbonate
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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